molecular formula C10H18N4O B15325396 2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanamide

2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanamide

Cat. No.: B15325396
M. Wt: 210.28 g/mol
InChI Key: NSHWRMHVNUYWIF-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanamide is a synthetic organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methyl-1H-pyrazole with a suitable amine and an aldehyde or ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A related compound with similar structural features but different functional groups.

    5-Methyl-1H-pyrazole: The pyrazole ring present in the compound, which is a common scaffold in medicinal chemistry.

Uniqueness

2-Amino-2-methyl-5-(5-methyl-1h-pyrazol-1-yl)pentanamide is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-amino-2-methyl-5-(5-methylpyrazol-1-yl)pentanamide

InChI

InChI=1S/C10H18N4O/c1-8-4-6-13-14(8)7-3-5-10(2,12)9(11)15/h4,6H,3,5,7,12H2,1-2H3,(H2,11,15)

InChI Key

NSHWRMHVNUYWIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCCC(C)(C(=O)N)N

Origin of Product

United States

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